(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine
CAS No.: 1018255-96-3
Cat. No.: VC2908830
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine - 1018255-96-3](/images/structure/VC2908830.png)
Specification
CAS No. | 1018255-96-3 |
---|---|
Molecular Formula | C11H17N3OS |
Molecular Weight | 239.34 g/mol |
IUPAC Name | [4-(2-aminoethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C11H17N3OS/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 |
Standard InChI Key | PVXJIFDYBAHEAA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCN)C(=O)C2=CC=CS2 |
Canonical SMILES | C1CN(CCN1CCN)C(=O)C2=CC=CS2 |
Introduction
Related Compounds and Structural Relationships
Relationship to Other Piperazine Derivatives
The compound shares structural similarities with other piperazine derivatives that have demonstrated biological activity. Aminoethylpiperazine (AEP), a related structure, contains three nitrogen atoms similar to our compound of interest, although it lacks the thienylcarbonyl group . AEP has found applications in various industrial processes, suggesting potential versatility for our target compound as well.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds with diverse pharmacological activities, including antipsychotics, antihistamines, and antimicrobials. The presence of this structural element in (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine suggests potential for biological activity that could be exploited in drug development.
Comparison with Similar Thienylcarbonyl Compounds
Feature | (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine | 1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine |
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Central heterocycle | Piperazine | Piperidine |
Thienyl position | 2-position | 3-position |
Additional substituent | None | Benzyl group |
Attachment to ethylamine | Direct to piperazine | Through carbonyl connection |
Chemical Reactivity and Structural Properties
Reactive Sites
The compound contains several potential reactive sites:
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Primary amine group: Can undergo typical amine reactions including nucleophilic substitution, amide formation, and reductive amination
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Tertiary amine nitrogens in the piperazine ring: Potential sites for quaternization, oxidation, and coordination with metals
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Thienyl ring: Can undergo typical aromatic substitution reactions, particularly electrophilic substitution at the 5-position
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Carbonyl group: Potential site for nucleophilic addition reactions
Analytical Considerations
Identification Methods
For identification and characterization of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine, several analytical techniques would be appropriate:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would provide detailed structural information
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Mass Spectrometry: Would confirm molecular weight and provide fragmentation pattern
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Infrared Spectroscopy: Would identify functional groups including the carbonyl, primary amine, and thiophene ring
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High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification
Research Gaps and Future Directions
The available literature reveals significant research gaps regarding (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine, indicating numerous opportunities for further investigation:
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Comprehensive physical and chemical characterization
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Detailed synthesis optimization studies
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Biological activity screening, particularly for cholinesterase inhibition
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Structure-activity relationship studies comparing various thiophene substitution patterns
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Crystal structure determination to understand three-dimensional conformation
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Metabolic stability and pharmacokinetic profiling if pharmaceutical applications are pursued
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Toxicological assessment for safety evaluation
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